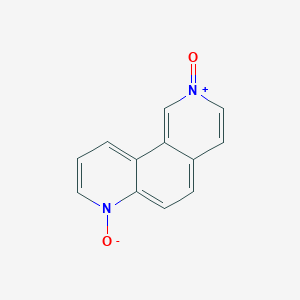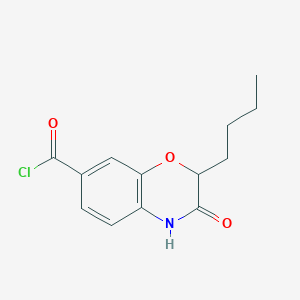
2,5-Dihydroxy-3-methyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-3-methyl-L-tyrosine is an amino acid derivative with significant biochemical and pharmacological properties. This compound is structurally related to tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The presence of additional hydroxyl groups and a methyl group in its structure imparts unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3-methyl-L-tyrosine typically involves multi-step organic reactions. One common method includes the hydroxylation of 3-methyl-L-tyrosine using specific oxidizing agents under controlled conditions. The reaction may involve catalysts such as copper-containing enzymes or chemical oxidants like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes, including microbial fermentation. Genetically engineered microorganisms can be employed to produce the compound in large quantities by optimizing fermentation conditions and nutrient supply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative under specific conditions.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, copper-containing enzymes.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxy-3-methyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-3-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for tyrosinase, leading to the production of melanin and other metabolites. The compound’s hydroxyl groups play a crucial role in its binding affinity and reactivity with molecular targets.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
3-Hydroxy-5-methyl-L-tyrosine: Another hydroxylated derivative of tyrosine.
Uniqueness: 2,5-Dihydroxy-3-methyl-L-tyrosine is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct chemical and biological properties compared to other tyrosine derivatives.
Eigenschaften
CAS-Nummer |
61201-50-1 |
|---|---|
Molekularformel |
C10H13NO5 |
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,4,5-trihydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO5/c1-4-8(13)5(2-6(11)10(15)16)3-7(12)9(4)14/h3,6,12-14H,2,11H2,1H3,(H,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
OZRWNMVFPSDQPL-LURJTMIESA-N |
Isomerische SMILES |
CC1=C(C(=CC(=C1O)O)C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC1=C(C(=CC(=C1O)O)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
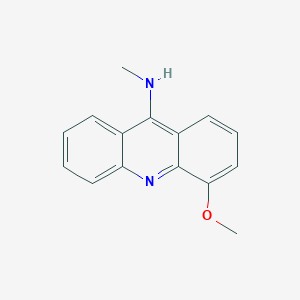
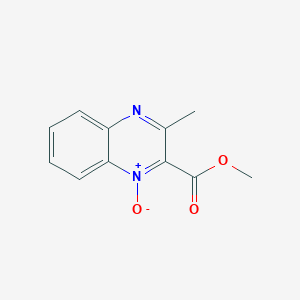
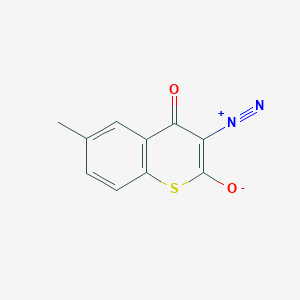

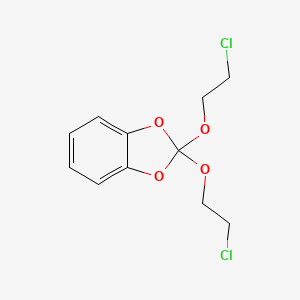
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
